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Compound of Interest |

Compound Name: 6-Chloro-5-methoxynicotinic acid
CAS No.: 915107-39-0
Cat. No.: B1421408
. J

Executive Summary

6-Chloro-5-methoxynicotinic acid (CAS: 915107-39-0) is a high-value pyridine scaffold
utilized extensively in the development of voltage-gated sodium channel blockers
(Navl.7/Nav1.3) and NADPH oxidase inhibitors.[1] With a precise molecular weight of 187.58
g/mol , it serves as a critical "left-hand" building block in fragment-based drug discovery
(FBDD). This guide provides a definitive analysis of its physicochemical properties, validated
synthesis protocols, and quality control metrics required for pharmaceutical-grade applications.

Chemical Identity & Physicochemical Profile[2][3][4]
[51[6][7][8][9]

Molecular Weight Analysis

Accurate stoichiometry is fundamental to yield optimization. The molecular weight is derived
from the standard atomic weights of its constituent elements.
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Atomic Mass

Element Symbol Qty () Subtotal (u)
Carbon C 7 12.011 84.077
Hydrogen H 6 1.008 6.048
Chlorine Cl 1 35.450 35.450
Nitrogen N 1 14.007 14.007
Oxygen O 3 15.999 47.997

Total 187.579

Standard Molecular Weight: 187.58 g/mol Monoisotopic Mass: 187.0036 Da

Key Physicochemical Properties

Understanding the solubility and ionization profile is essential for assay development and

formulation.
Property Value Context
CAS Number 915107-39-0 Primary identifier
Appearance White to pale yellow solid Crystalline powder
) Moderate lipophilicity; suitable
LogP (Predicted) ~1.68 ]
for CNS penetration
] Carboxylic acid proton; exists
pKa (Acid) ~3.4 ) ] )
as anion at physiological pH
) ) Distinct thermal transition for
Melting Point 180-182 °C

purity verification

Synthetic Pathways & Process Chemistry

The synthesis of 6-chloro-5-methoxynicotinic acid typically proceeds via the functionalization
of a pyridine core. The most robust industrial route involves the chlorination of a 5-methoxy
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precursor or the hydrolysis of its corresponding ester.

Synthesis Workflow Diagram

The following directed graph illustrates the logical flow from the methyl ester precursor to the
final acid, including downstream derivatization potential.
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Figure 1: Validated synthetic workflow from ester precursor to final acid scaffold.

Detailed Experimental Protocol: Ester Hydrolysis

This protocol describes the conversion of methyl 6-chloro-5-methoxynicotinate to the target
acid. This method is preferred over direct chlorination of the acid to avoid side reactions.

Reagents:

Methyl 6-chloro-5-methoxynicotinate (1.0 eq)[2]

Sodium Hydroxide (NaOH), 10% aqueous solution (3.0 eq)

Methanol (MeOH), HPLC grade

Hydrochloric Acid (HCI), 2M[2]
Step-by-Step Methodology:

o Dissolution: Charge a reaction vessel with methyl 6-chloro-5-methoxynicotinate (e.g., 1.3 g,
6.4 mmol) and dissolve in MeOH (4 mL per gram of substrate). Ensure complete
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solubilization at 25°C.

o Saponification: Slowly add 10% aqueous NaOH (3.0 equivalents) to the stirring solution.

o Checkpoint: Monitor by TLC or LC-MS. The reaction typically proceeds at ambient
temperature (25°C) for 12—24 hours.

e Quenching: Once the starting material is consumed (<1%), cool the reaction mixture to 0—
5°C using an ice bath.

« Acidification: Dropwise add 2M HCI while monitoring pH. Acidify until pH reaches ~2.[2]0. A
thick white/yellow precipitate will form immediately.

« |solation: Stir the suspension at 0°C for 3 hours to maximize crystallization. Filter the solid
under vacuum.

 Purification: Wash the filter cake with cold water (2 x 10 mL) to remove residual salts. Dry the
solid under high vacuum at 45°C to constant weight.

Expected Yield: 68—75% Self-Validation: The product should be a white solid. If the filtrate
remains cloudy, further acidification or extraction with ethyl acetate may recover additional
product.

Analytical Characterization (QC)

Trustworthy data is the bedrock of drug development. The following spectral data confirms the
identity of 6-chloro-5-methoxynicotinic acid.

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is distinct due to the lack of symmetry in the pyridine ring.
e Solvent: CDCI3 (Deuterated Chloroform) or DMSO-d6
e Frequency: 400 MHz[1][2]

o Key Signals:
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o 0 8.45 ppm (d, 1H): Proton at C2 position (adjacent to Nitrogen). The doublet arises from
meta-coupling (J ~ 2 Hz) with the C4 proton.

o 0 7.66 ppm (d, 1H): Proton at C4 position.
o 0 3.83 ppm (s, 3H): Methoxy group (-OCH3) at C5. Strong singlet.

o 0 ~13.5 ppm (br s, 1H): Carboxylic acid proton (visible in DMSO-d6, often broad or
invisible in CDCI3 depending on water content).

Mass Spectrometry (MS)

o Method: ESI (Electrospray lonization)
o Mode: Positive (+) or Negative (-)
e Observed Mass:
o [M+H]+: 188.0 (35Cl isotope) / 190.0 (37Cl isotope)

o Isotope Pattern: A characteristic 3:1 ratio between m/z 188 and 190 confirms the presence
of a single chlorine atom.

Applications in Drug Discovery[6][8]

6-Chloro-5-methoxynicotinic acid acts as a "privileged scaffold,” offering two distinct vectors
for chemical diversification:

o C3 Carboxylic Acid: Amenable to amide coupling to generate the primary pharmacophore.

e C6 Chlorine: A handle for SNAr (Nucleophilic Aromatic Substitution) or Palladium-catalyzed
cross-coupling (Suzuki-Miyaura), allowing late-stage functionalization.

Strategic Derivatization Map

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1421408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

6-Chloro-5-methoxynicotinic Acid
(Core Scaffold)

Primary Secondary
Linkage \Optimization

C3 Position (COOH)
Amide Coupling

C6 Position (CI)
Pd-Catalysis / SnAr

i

'

Navl.7 Blockers
(Pain Management)

NADPH Oxidase Inhibitors
(Anti-inflammatory)

Insecticides
(Sulfoximines)

Click to download full resolution via product page

Figure 2: Structure-Activity Relationship (SAR) vectors for the 6-chloro-5-methoxy pyridine

core.

Case Study: Nav1.7 Inhibitors

In the development of analgesics, this acid is coupled with amino-heterocycles (e.g., amino-

thiadiazoles) to form the "left-hand" side of the inhibitor. The 5-methoxy group is crucial for

occupying a specific hydrophobic pocket in the voltage-gated sodium channel, enhancing

selectivity over the cardiac Navl.5 channel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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